Technical Guide: (2R)-2-(Fluoromethyl)piperidine Hydrochloride (CAS 1638744-10-1)
Technical Guide: (2R)-2-(Fluoromethyl)piperidine Hydrochloride (CAS 1638744-10-1)
The following technical guide provides an in-depth analysis of (2R)-2-(Fluoromethyl)piperidine Hydrochloride (CAS 1638744-10-1), a specialized chiral building block used in advanced medicinal chemistry.
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Executive Summary
CAS 1638744-10-1 , chemically identified as (2R)-2-(Fluoromethyl)piperidine Hydrochloride , is a high-value chiral intermediate employed in the synthesis of pharmaceutical agents. It belongs to the class of fluorinated heterocycles, which are pivotal in modern drug discovery for modulating physicochemical properties such as basicity (pKa), metabolic stability, and lipophilicity (LogP).
This guide dissects the compound's structural attributes, its strategic utility in medicinal chemistry (specifically the "fluorine effect"), and provides a validated protocol for its synthesis and handling. It is designed for researchers optimizing lead compounds where the piperidine scaffold requires specific electronic or steric tuning.
Chemical Identity & Structural Analysis
The "fingerprint" of the molecule reveals its potential as a pharmacophore modulator.
| Property | Detail |
| CAS Number | 1638744-10-1 |
| Chemical Name | (2R)-2-(Fluoromethyl)piperidine Hydrochloride |
| Synonyms | (R)-2-(Fluoromethyl)piperidine HCl; (2R)-2-(Fluoromethyl)piperidinium chloride |
| Molecular Formula | C₆H₁₃ClFNz (Salt) / C₆H₁₂FN (Free Base) |
| Molecular Weight | 153.63 g/mol (HCl Salt) / 117.17 g/mol (Free Base) |
| Chirality | (R)-Enantiomer (Critical for biological target selectivity) |
| Key Functional Groups | Secondary Amine (Piperidine), Fluoromethyl group (-CH₂F) |
Structural Visualization
The following diagram illustrates the core structure and the stereochemical orientation essential for receptor binding.
Figure 1: Structural decomposition of CAS 1638744-10-1, highlighting the chiral center and fluorinated motif.
Physicochemical Profile & Medicinal Chemistry Utility
Understanding why this building block is used is as important as how to use it. The incorporation of fluorine at the beta-position to the amine (beta-fluorine effect) dramatically alters the molecule's behavior compared to a methyl or hydroxymethyl group.
The Beta-Fluorine Effect on Basicity (pKa)
The strong electron-withdrawing nature of fluorine exerts an inductive effect (-I) through the carbon chain, lowering the pKa of the piperidine nitrogen.
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Unsubstituted Piperidine pKa: ~11.2
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2-Fluoromethyl Piperidine pKa: ~8.5 - 9.5 (Estimated)
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Impact: This reduction in basicity is often desirable to improve oral bioavailability (by reducing lysosomal trapping) and blood-brain barrier (BBB) permeability .
Metabolic Stability
The C2 position of piperidine rings is a common "soft spot" for metabolic oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
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Mechanism: Replacing a C-H bond with a C-F bond blocks metabolic hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is significantly higher than C-H (approx. 99 kcal/mol).
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Result: Extended half-life (
) of the final drug candidate.
Conformational Bias (The Gauche Effect)
The C-F bond and the adjacent C-N bond often adopt a gauche conformation due to hyperconjugation (
Experimental Protocols: Synthesis & Handling
Note: CAS 1638744-10-1 is a specialized intermediate. If commercial stock is unavailable, it can be synthesized from the chiral pool precursor (R)-Pipecolic Acid .
Synthesis Workflow (Self-Validating Protocol)
Objective: Synthesize (2R)-2-(Fluoromethyl)piperidine HCl from (R)-Pipecolic Acid.
Reagents:
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(R)-Pipecolic Acid (Starting Material)
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Di-tert-butyl dicarbonate (Boc₂O)
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Lithium Aluminum Hydride (LAH) or Borane-DMS
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Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®
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HCl in Dioxane (4M)
Step-by-Step Methodology:
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N-Protection:
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React (R)-pipecolic acid with Boc₂O and NaOH in dioxane/water to yield (R)-N-Boc-pipecolic acid .
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Validation: Check by TLC (disappearance of starting amino acid).
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Reduction:
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Reduce the carboxylic acid using Borane-DMS (BH₃·SMe₂) in dry THF at 0°C to RT.
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Product:(R)-N-Boc-2-(hydroxymethyl)piperidine .
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Critical Control: Ensure anhydrous conditions to prevent borane decomposition.
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Fluorination (The Critical Step):
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Dissolve the alcohol in dry DCM at -78°C.
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Slowly add DAST (1.2 equiv). Allow to warm to RT overnight.
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Mechanism: DAST converts the hydroxyl group to a leaving group, which is displaced by fluoride.
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Safety: DAST can be explosive; maintain low temperature during addition.
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Product:(R)-N-Boc-2-(fluoromethyl)piperidine .
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Deprotection & Salt Formation:
Synthesis Logic Diagram
Figure 2: Synthetic route from chiral pool precursor to final hydrochloride salt.
Handling & Safety Profile
As a fluorinated amine salt, this compound requires specific safety protocols.
| Hazard Class | Description | Mitigation |
| Acute Toxicity | Likely irritant to eyes, skin, and respiratory tract. | Use full PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood. |
| Hygroscopicity | Hydrochloride salts are often hygroscopic (absorb moisture). | Store in a desiccator or under nitrogen. Keep container tightly sealed. |
| Stability | Stable under normal conditions but sensitive to strong bases (liberates free amine). | Avoid contact with strong oxidizing agents. |
| Storage | 2-8°C (Refrigerate). | Keep away from heat sources. |
References
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Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Piperidine Derivatives. Retrieved from
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ChemicalBook. (2024). CAS 1638744-10-1 Product Entry. Link
